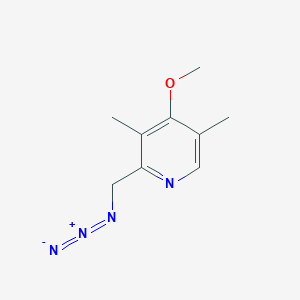

2-(Azidomethyl)-4-methoxy-3,5-dimethylpyridine

Descripción general

Descripción

2-(Azidomethyl)-4-methoxy-3,5-dimethylpyridine is an organic compound belonging to the class of azides Azides are known for their high reactivity due to the presence of the azide group (-N₃), which makes them valuable intermediates in organic synthesis

Mecanismo De Acción

Target of Action

Azides are versatile bioorthogonal reporter moieties that are commonly used for site-specific labeling and functionalization of rna to probe its biology .

Mode of Action

They are used for site-specific labeling and functionalization of RNA to probe its structure, dynamics, and localization, with applications in diagnostics, forensics, genetic analysis, and sequencing .

Biochemical Pathways

Azides are known to be used in various biochemical pathways for site-specific labeling and functionalization of rna .

Pharmacokinetics

Pharmacokinetics generally determines the onset, duration, and intensity of a drug’s effect .

Result of Action

The synthetic ease of generating 2′-azido rna will pave the way for biotechnological applications, in particular for sirna technologies and for referencing the growing number of rna metabolic labeling approaches that rely on 2′-azido nucleosides .

Action Environment

It’s known that the presence of potentially mutagenic azido impurities in certain sartan active substances has been reported .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azidomethyl)-4-methoxy-3,5-dimethylpyridine typically involves the introduction of the azide group into a pyridine derivative. One common method is the nucleophilic substitution reaction where a halomethylpyridine is treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and safety. Continuous flow reactors allow for better control over reaction conditions and can handle the potentially hazardous azide intermediates more safely compared to batch processes.

Análisis De Reacciones Químicas

Types of Reactions: 2-(Azidomethyl)-4-methoxy-3,5-dimethylpyridine can undergo various types of chemical reactions, including:

Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Substitution Reactions: The azide group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

Cycloaddition: Copper(I) catalysts are often used in the Huisgen cycloaddition reaction to form triazoles.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Sodium azide (NaN₃) in polar aprotic solvents like DMF or DMSO.

Major Products:

Triazoles: Formed from cycloaddition reactions.

Amines: Formed from reduction reactions.

Various substituted pyridines: Formed from substitution reactions.

Aplicaciones Científicas De Investigación

2-(Azidomethyl)-4-methoxy-3,5-dimethylpyridine has several applications in scientific research:

Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those containing triazole rings, which are common in many drugs.

Materials Science: The compound can be used in the development of new materials, including polymers and coatings, due to its ability to undergo click chemistry reactions.

Bioconjugation: The azide group allows for the attachment of various biomolecules through click chemistry, making it useful in the development of bioconjugates for diagnostic and therapeutic applications.

Comparación Con Compuestos Similares

2-(Azidomethyl)pyridine: Lacks the methoxy and dimethyl groups, making it less sterically hindered and potentially more reactive.

4-Methoxy-3,5-dimethylpyridine: Lacks the azidomethyl group, making it less reactive in click chemistry applications.

2-(Azidomethyl)-4-methylpyridine: Similar structure but with fewer methyl groups, which may affect its reactivity and steric properties.

Uniqueness: 2-(Azidomethyl)-4-methoxy-3,5-dimethylpyridine is unique due to the combination of the azidomethyl group and the methoxy and dimethyl substituents on the pyridine ring. This combination provides a balance of reactivity and steric hindrance, making it a versatile intermediate in organic synthesis and a valuable compound for various applications in research and industry.

Actividad Biológica

2-(Azidomethyl)-4-methoxy-3,5-dimethylpyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula CHNO and a molecular weight of 192.22 g/mol, features an azidomethyl group that may contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant antimicrobial activity. This is especially relevant in the context of developing new antimicrobial agents against resistant bacterial strains. The compound's structure suggests it may interact with microbial targets, leading to inhibition of growth or cell death.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through its structure-activity relationships (SAR). Compounds with similar structures have shown varying degrees of potency based on substitutions at different positions on the pyridine ring. The presence of the azido group may enhance reactivity towards biological targets through click chemistry or other mechanisms.

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | Potentially active | Potentially active | Requires further study |

| Related Pyridine Derivative A | High | Moderate | Established activity |

| Related Pyridine Derivative B | Moderate | High | Established activity |

Study 1: Antimicrobial Activity Evaluation

In a study evaluating various pyridine derivatives for antimicrobial properties, compounds were tested against both Gram-positive and Gram-negative bacteria. This compound was included in the screening process. Results indicated that modifications in the pyridine structure significantly impacted antimicrobial efficacy.

Study 2: Anticancer Mechanisms

Research focusing on the anticancer potential of pyridine derivatives demonstrated that certain compounds could effectively inhibit tubulin polymerization. While specific data on this compound was not available, related compounds exhibited IC values in the low nanomolar range against various cancer cell lines.

Study 3: SAR Analysis

A comprehensive SAR analysis highlighted that the introduction of azido groups in pyridine derivatives often correlated with enhanced biological activity. This finding suggests that this compound could serve as a promising scaffold for further medicinal chemistry explorations.

Propiedades

IUPAC Name |

2-(azidomethyl)-4-methoxy-3,5-dimethylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O/c1-6-4-11-8(5-12-13-10)7(2)9(6)14-3/h4H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOIVWEUSKRITNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.